2,3-Dichloro-6-(difluoromethoxy)benzoic acid 2,3-Dichloro-6-(difluoromethoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1803830-94-5
VCID: VC2976456
InChI: InChI=1S/C8H4Cl2F2O3/c9-3-1-2-4(15-8(11)12)5(6(3)10)7(13)14/h1-2,8H,(H,13,14)
SMILES: C1=CC(=C(C(=C1OC(F)F)C(=O)O)Cl)Cl
Molecular Formula: C8H4Cl2F2O3
Molecular Weight: 257.01 g/mol

2,3-Dichloro-6-(difluoromethoxy)benzoic acid

CAS No.: 1803830-94-5

Cat. No.: VC2976456

Molecular Formula: C8H4Cl2F2O3

Molecular Weight: 257.01 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dichloro-6-(difluoromethoxy)benzoic acid - 1803830-94-5

Specification

CAS No. 1803830-94-5
Molecular Formula C8H4Cl2F2O3
Molecular Weight 257.01 g/mol
IUPAC Name 2,3-dichloro-6-(difluoromethoxy)benzoic acid
Standard InChI InChI=1S/C8H4Cl2F2O3/c9-3-1-2-4(15-8(11)12)5(6(3)10)7(13)14/h1-2,8H,(H,13,14)
Standard InChI Key OXNGJUHEEVKTFC-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1OC(F)F)C(=O)O)Cl)Cl
Canonical SMILES C1=CC(=C(C(=C1OC(F)F)C(=O)O)Cl)Cl

Introduction

2,3-Dichloro-6-(difluoromethoxy)benzoic acid is an organic compound characterized by its unique molecular structure, which includes both chlorine and fluorine substituents. It belongs to the class of benzoic acids and is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The molecular formula of this compound is C₈H₄Cl₂F₂O₃, and its molecular weight is reported to be approximately 257.02 g/mol, although some sources indicate a slightly higher value of 287.04 g/mol, which may be due to variations in measurement or calculation methods .

Synthesis and Industrial Production

The synthesis of 2,3-Dichloro-6-(difluoromethoxy)benzoic acid typically involves several steps, starting from commercially available precursors. In industrial settings, these laboratory methods are scaled up using continuous flow reactors and automated systems to enhance efficiency and reduce costs while maintaining product quality.

Applications and Research Findings

This compound participates in various chemical reactions, including those involving oxidizing agents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone and reducing agents such as sodium borohydride. The mechanism of action involves interactions with biological targets, where the chlorine and fluorine substituents enhance binding affinity to enzymes and receptors, potentially modulating biochemical pathways. These interactions may lead to specific biological effects that are currently under investigation for therapeutic applications.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightCAS Number
2,3-Dichloro-6-(difluoromethoxy)benzoic acidC₈H₄Cl₂F₂O₃257.02 g/mol1803830-94-5
2,3-Dichloro-6-(trifluoromethyl)benzoic acidC₈H₃Cl₂F₃O₂259.01 g/mol25922-43-4
3-(Difluoromethoxy)benzoic acidC₈H₆F₂O₃188.13 g/mol4837-19-8

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator